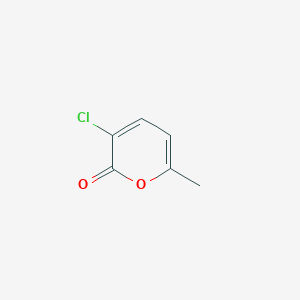

3-Chloro-6-methyl-2H-pyran-2-one

Description

3-Chloro-6-methyl-2H-pyran-2-one (molecular formula: C₈H₇ClO₃) is a halogenated pyran-2-one derivative characterized by a chlorine atom at the 3-position and a methyl group at the 6-position on the pyran-2-one ring. Key physicochemical data include collision cross-section (CCS) values for various adducts, as predicted by computational methods (see Table 1) .

Properties

CAS No. |

61550-09-2 |

|---|---|

Molecular Formula |

C6H5ClO2 |

Molecular Weight |

144.55 g/mol |

IUPAC Name |

3-chloro-6-methylpyran-2-one |

InChI |

InChI=1S/C6H5ClO2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |

InChI Key |

AFIFNIWVCCARJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)O1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination with Molecular Chlorine

The direct chlorination of 4-hydroxy-6-methyl-2H-pyran-2-one using Cl₂ in glacial acetic acid at 20–25°C provides a straightforward route. The reaction proceeds via electrophilic aromatic substitution, favoring position 3 due to the electron-donating methyl group at position 6.

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) offers a milder alternative, converting the hydroxyl group to a chloro substituent through a two-step mechanism involving intermediate chlorosulfite formation.

- Conditions :

Acylation-Chlorination Cascade

Synthesis from 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

This method involves acetylation followed by chlorination. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (CAS: 771-03-9) is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.

- Conditions :

Cyclization of Chlorinated Precursors

Ring-Closing Metathesis (RCM)

Palladium-catalyzed cyclization of α-chloro-β-keto esters provides a modular approach. For example, ethyl 5-chloro-4-oxohexanoate undergoes RCM using Grubbs catalyst to form the pyran-2-one ring.

Gold(I)-Catalyzed Cyclization

Gold(I) complexes facilitate the 6-endo-dig cyclization of chlorinated ynoates. For instance, methyl 3-chloro-5-methyl-4-oxopent-2-ynoate cyclizes in the presence of [Au(PPh₃)]NTf₂.

- Conditions :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Cl₂ Halogenation | 4-Hydroxy-6-methyl-2H-pyran-2-one | Cl₂ | 68–72 | Simple, one-step | Handling gaseous Cl₂ |

| SOCl₂ Chlorination | 4-Hydroxy-6-methyl-2H-pyran-2-one | SOCl₂ | 65 | Mild conditions | Requires DMF catalyst |

| Acylation-Chlorination | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | POCl₃ | 78 | High yield | Multi-step synthesis |

| Pd-Catalyzed RCM | Ethyl 5-chloro-4-oxohexanoate | Grubbs II | 62 | Modular substrate design | High catalyst cost |

| Au(I)-Catalyzed Cyclization | Methyl 3-chloro-5-methyl-4-oxopent-2-ynoate | [Au(PPh₃)]NTf₂ | 70 | Rapid, atom-economical | Sensitive to moisture |

Emerging Techniques and Optimization

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) reduces reaction times by enhancing mass transfer. For example, chlorination with SOCl₂ under ultrasound achieves 80% yield in 1 hour.

Flow Chemistry

Continuous-flow systems improve safety for Cl₂-based methods, enabling scalable production with 75% yield and >95% purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyranones.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Chloro-6-methyl-2H-pyran-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Predicted Collision Cross-Section (CCS) Values for 3-Chloro-6-methyl-2H-pyran-2-one Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 187.01566 | 131.8 |

| [M+Na]+ | 208.99760 | 146.7 |

| [M+NH4]+ | 204.04220 | 140.1 |

| [M-H]- | 185.00110 | 134.6 |

Comparison with Structurally Similar Compounds

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

- Structure : Replaces the pyran-2-one ring with a pyridazin-3(2H)-one core, retaining the chlorine substituent but adding a phenyl group at the 6-position (e.g., compounds 3a-3h in ).

- Synthesis : Prepared via nucleophilic substitution using halides and K₂CO₃ in acetone, differing from pyran-2-one derivatives that may require alternative catalysts or solvents .

- Reactivity: The pyridazinone ring’s electron-deficient nature enhances susceptibility to nucleophilic attack compared to pyran-2-ones, which are more electrophilic due to ring strain and conjugation .

6-Hydroxy-6-methyl-2H-pyran-3-one

- Structure : Features a hydroxyl group at the 6-position and a methyl group at the 6-position, differing in substituent position and electronic properties from this compound.

- Properties : The hydroxyl group increases solubility in polar solvents but reduces stability under acidic conditions. In contrast, the chlorine substituent in the target compound enhances electrophilicity and resistance to hydrolysis .

Table 2: Comparison of Pyran-2-one Derivatives

Tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one

- Structure : Saturated pyran ring with a methylene group at the 3-position and a phenyl group at the 6-position (C₁₂H₁₂O₂).

- Properties : The saturated ring reduces conjugation, lowering reactivity compared to unsaturated pyran-2-ones. The phenyl group contributes to lipophilicity, making it suitable for hydrophobic applications .

Cis-6-benzyl-2-ethyl-3,6-dihydro-2H-pyran

- Structure : Dihydro-pyran derivative with a benzyl group at the 6-position and ethyl at the 2-position (C₁₄H₁₈O).

- Properties: Partial saturation increases flexibility, altering ring strain and reactivity. The absence of a ketone group distinguishes it from pyran-2-ones, limiting participation in keto-enol tautomerism .

Key Research Findings and Implications

Electrophilicity : The chlorine atom in this compound significantly enhances electrophilic character compared to hydroxyl- or alkyl-substituted analogs, favoring reactions like Friedel-Crafts alkylation .

Synthetic Utility : Pyran-2-ones with acetyl or phenyl substituents (e.g., 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one) show promise as intermediates in drug synthesis due to their multifunctional reactivity .

Stability : Unsaturated pyran-2-ones (e.g., this compound) exhibit greater thermal stability than dihydro or tetrahydro derivatives, which are prone to ring-opening under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.